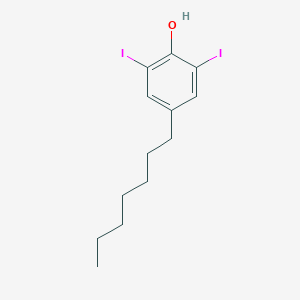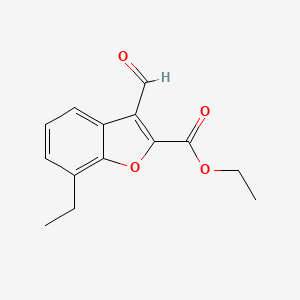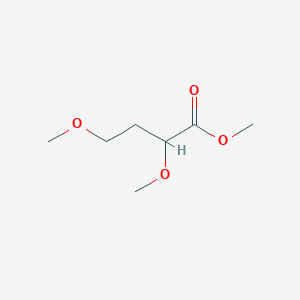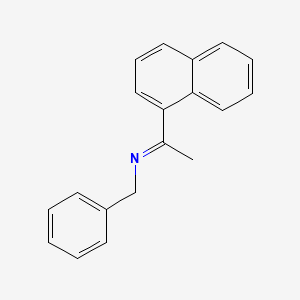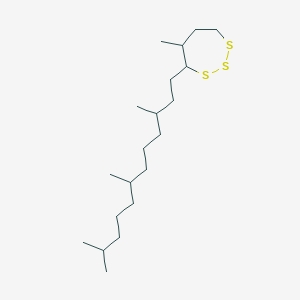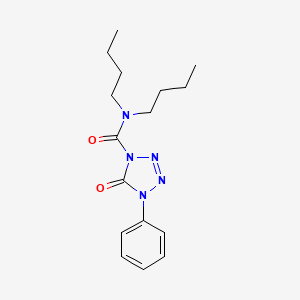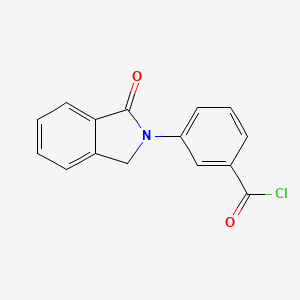![molecular formula C48H58O4 B14296534 Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate CAS No. 113659-68-0](/img/structure/B14296534.png)
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-pentylbicyclo[222]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate is a complex organic compound characterized by its unique bicyclic and perylene structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate typically involves multiple steps. The initial step often includes the preparation of 4-pentylbicyclo[2.2.2]octan-1-yl derivatives, which are then reacted with perylene-3,9-dicarboxylic acid derivatives under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield perylene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic tools.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The bicyclic and perylene structures allow it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentylbicyclo[2.2.2]octan-1-ol: A related compound with similar bicyclic structure but different functional groups
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid: Another related compound with a carboxylic acid functional group
Uniqueness
Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate is unique due to its combination of bicyclic and perylene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
Número CAS |
113659-68-0 |
|---|---|
Fórmula molecular |
C48H58O4 |
Peso molecular |
699.0 g/mol |
Nombre IUPAC |
bis(4-pentyl-1-bicyclo[2.2.2]octanyl) 9b,12c-dihydroperylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H58O4/c1-3-5-7-19-45-21-27-47(28-22-45,29-23-45)51-43(49)39-17-15-37-34-12-10-14-36-40(18-16-38(42(34)36)33-11-9-13-35(39)41(33)37)44(50)52-48-30-24-46(25-31-48,26-32-48)20-8-6-4-2/h9-18,41-42H,3-8,19-32H2,1-2H3 |
Clave InChI |
PNCKIXXKBHRABZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12CCC(CC1)(CC2)OC(=O)C3=C4C=CC=C5C4C(=C6C=CC=C7C6C5=CC=C7C(=O)OC89CCC(CC8)(CC9)CCCCC)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
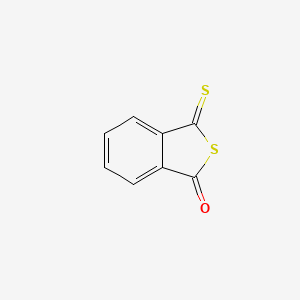
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
